molecular formula C10H10N2O B1655691 1H-Indole-3-carboxaldehyde, 1-methyl-, oxime, (Z)- CAS No. 40747-07-7

1H-Indole-3-carboxaldehyde, 1-methyl-, oxime, (Z)-

Cat. No.: B1655691
CAS No.: 40747-07-7
M. Wt: 174.2 g/mol
InChI Key: KUHURMPQAAFGNR-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxaldehyde and its derivatives are key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .


Synthesis Analysis

1H-Indole-3-carboxaldehyde can be synthesized via various methods. For instance, 1-Methylindole-3-carboxylic acid, an indole derivative, can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . Also, a series of syn and anti isomers of N-substituted indole-3-carbaldehyde oxime derivatives was synthesized via Schiff base reaction of appropriate carbaldehyde derivatives with hydroxylamine hydrochloride .


Molecular Structure Analysis

The molecular structure of 1H-Indole-3-carboxaldehyde can be viewed using Java or Javascript . The molecular formula is C9H7NO and the molecular weight is 145.1580 .


Chemical Reactions Analysis

1H-Indole-3-carboxaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they also have a vital role as precursors for the synthesis of various heterocyclic derivatives .


Physical and Chemical Properties Analysis

1H-Indole-3-carboxaldehyde has a molecular weight of 145.1580 . 1-Methylindole-3-carboxaldehyde appears as a yellowish to off-white crystalline powder .

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxaldehyde and its derivatives involves their inherent functional groups (CO) which can undergo C–C and C–N coupling reactions and reductions easily .

Safety and Hazards

1-Methylindole-3-carboxaldehyde may cause serious eye irritation, skin irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in eyes, rinse cautiously with water for several minutes .

Future Directions

1H-Indole-3-carboxaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives . Therefore, future research could focus on exploring more synthetic procedures for the preparation of its derivatives and exploiting these derivatives as the blocks of many biologically active compounds .

Properties

IUPAC Name

N-[(1-methylindol-3-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-7-8(6-11-13)9-4-2-3-5-10(9)12/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHURMPQAAFGNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407321
Record name 1H-Indole-3-carboxaldehyde, 1-methyl-, oxime, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40747-07-7
Record name 1H-Indole-3-carboxaldehyde, 1-methyl-, oxime, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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